molecular formula C9H12BrNO2S B603476 5-bromo-N,2,4-trimethylbenzene-1-sulfonamide CAS No. 1206093-35-7

5-bromo-N,2,4-trimethylbenzene-1-sulfonamide

Cat. No.: B603476
CAS No.: 1206093-35-7
M. Wt: 278.17g/mol
InChI Key: CNMVQBLZTJKDHB-UHFFFAOYSA-N
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Description

5-bromo-N,2,4-trimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,2,4-trimethylbenzene-1-sulfonamide typically involves the bromination of N,2,4-trimethylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,2,4-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.

    Reduction Reactions: Products include primary or secondary amines derived from the reduction of the sulfonamide group.

Scientific Research Applications

5-bromo-N,2,4-trimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N,2,4-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or proteins by forming covalent or non-covalent interactions, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxy-N,N,4-trimethylbenzenesulfonamide
  • 3-bromo-N,N,5-trimethylbenzenesulfonamide
  • 4-bromo-N,N,3-trimethylbenzenesulfonamide

Uniqueness

5-bromo-N,2,4-trimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-bromo-N,2,4-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-6-4-7(2)9(5-8(6)10)14(12,13)11-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMVQBLZTJKDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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